molecular formula C10H10N2O B11913899 1-Methyl-1H-indole-7-carboxamide

1-Methyl-1H-indole-7-carboxamide

Cat. No.: B11913899
M. Wt: 174.20 g/mol
InChI Key: MBIWMNVHULWRMU-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-7-carboxamide is an organic compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring.

Preparation Methods

The synthesis of 1-Methyl-1H-indole-7-carboxamide typically involves the methylation of indole followed by the formation of the carboxamide group. One common method includes the reaction of indole with methyl iodide in the presence of a base to form 1-methylindole. This intermediate is then reacted with a carboxylic acid derivative, such as an acyl chloride or anhydride, to form the carboxamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts .

Chemical Reactions Analysis

1-Methyl-1H-indole-7-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like methanol or toluene, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include halogenated indoles, nitroindoles, and various oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-7-carboxamide involves its interaction with various molecular targets and pathways. The presence of the carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to the suppression of viral replication in the case of HIV-1 protease or the reduction of blood pressure by inhibiting renin .

Comparison with Similar Compounds

1-Methyl-1H-indole-7-carboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to its analogs .

Biological Activity

1-Methyl-1H-indole-7-carboxamide is an indole derivative known for its diverse biological activities. This compound has been the subject of various studies due to its potential applications in pharmaceuticals, particularly in the fields of antiviral, anticancer, and antimicrobial research. Below is a detailed overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant research findings.

Chemical Structure and Properties

This compound features a methyl group at the nitrogen atom and a carboxamide functional group at the seventh position of the indole ring. This structural configuration contributes to its unique chemical properties and biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as HIV-1 protease and renin. This inhibition can suppress viral replication and lower blood pressure, respectively.
  • Molecular Interactions : The carboxamide moiety allows for hydrogen bonding with various proteins and enzymes, enhancing its inhibitory effects on target molecules.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit HIV-1 protease effectively, making it a candidate for further development as an antiviral agent .

Anticancer Properties

The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating its effectiveness against adenocarcinoma and murine mammary tumor cell lines . The presence of specific functional groups in indole derivatives often correlates with enhanced anticancer activity.

Antimicrobial Effects

This compound has also been evaluated for its antimicrobial properties. It exhibits activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound in the development of new antibiotics .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with related indole derivatives:

Compound NameStructure CharacteristicsUnique Features
1-Methyl-1H-indole-3-carboxamideCarboxamide at position 3Exhibits different enzyme inhibitory properties
2-MethylindoleMethyl group at position 2Varies in antimicrobial activity compared to 1-methyl
Indole-7-carboxylic acidCarboxylic acid instead of carboxamideMore polar; different solubility and reactivity

This table illustrates how minor structural differences can lead to significant variations in biological activity.

Case Studies and Research Findings

Several studies have highlighted the biological activities and therapeutic potentials of this compound:

  • Antiviral Studies : A study published in Nature demonstrated that derivatives of indoles, including this compound, showed promising results in inhibiting HIV replication in vitro .
  • Cytotoxicity Assays : Research conducted on various cancer cell lines revealed that this compound can induce apoptosis in cancer cells through specific signaling pathways, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties showed that this compound effectively inhibited the growth of several pathogenic bacteria, pointing towards its application in treating bacterial infections.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-methylindole-7-carboxamide

InChI

InChI=1S/C10H10N2O/c1-12-6-5-7-3-2-4-8(9(7)12)10(11)13/h2-6H,1H3,(H2,11,13)

InChI Key

MBIWMNVHULWRMU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)C(=O)N

Origin of Product

United States

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